2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. These are unique compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest in recent years. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This structure allows for hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The reactivity of 1,2,4-triazole-containing compounds can be quite diverse, depending on the substituents present on the ring. The presence of various functional groups in the compound could potentially allow for a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present. In general, 1,2,4-triazoles have been found to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .Scientific Research Applications
Computational Prediction and Biological Activity
The compound has been subjected to computational modeling to predict its biological activity spectrum and acute toxicity. Utilizing PASS and GUSAR software, it was identified that compounds within this chemical family potentially have antineurotic activity, making them prospects for treating male reproductive and erectile dysfunctions. Their acute toxicity prediction categorized them as slightly toxic or practically nontoxic substances (Danylchenko et al., 2016).
Synthesis and Structural Analysis
The compound's derivatives, involving 1,2,4-triazolo[4,3-a]quinazoline scaffold, have been synthesized through various reactions. These compounds, including 3,4,5-triamino-1,2,4-triazoles and aromatic aldehydes, have undergone structural confirmations through methods like X-ray diffraction. Such synthetic routes offer rapid access to novel and diversely substituted derivatives, enabling further exploration of their pharmacological properties (Lipson et al., 2006; Lipson et al., 2007).
Pharmacological Potential
The compound's framework has been foundational in the synthesis of various bioactive compounds. Some derivatives have exhibited promising antibacterial activities against a spectrum of bacterial strains, highlighting their potential as antimicrobial agents (Zeydi et al., 2017). Additionally, certain derivatives have shown anti-inflammatory properties and the potential for further pharmacological development (Martynenko et al., 2019; Martynenko et al., 2020).
properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4/c1-14(2)11-26-21(32)17-8-9-18-19(10-17)30-23(27-29(24(30)34)13-20(25)31)28(22(18)33)12-16-6-4-15(3)5-7-16/h4-10,14H,11-13H2,1-3H3,(H2,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEURRBODKWUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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